5-phenylpent-2-en-1-ol 5-phenylpent-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 39520-63-3
VCID: VC11504231
InChI: InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2/b6-2+
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

5-phenylpent-2-en-1-ol

CAS No.: 39520-63-3

Cat. No.: VC11504231

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-phenylpent-2-en-1-ol - 39520-63-3

Specification

CAS No. 39520-63-3
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name (E)-5-phenylpent-2-en-1-ol
Standard InChI InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2/b6-2+
Standard InChI Key SJQRNJJCRWREAV-QHHAFSJGSA-N
Isomeric SMILES C1=CC=C(C=C1)CC/C=C/CO
Canonical SMILES C1=CC=C(C=C1)CCC=CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pent-2-en-1-ol backbone with a phenyl group at the fifth carbon (Figure 1). The EE-isomer predominates due to steric stabilization of the trans-configuration. Key structural elements include:

  • Hydroxyl group: Facilitates hydrogen bonding and nucleophilic reactivity.

  • Conjugated double bond (C2–C3): Enhances resonance stabilization and electrophilic susceptibility.

  • Phenyl ring: Introduces aromaticity, influencing hydrophobic interactions and π-π stacking.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC11H14O\text{C}_{11}\text{H}_{14}\text{O}
Molecular weight162.23 g/mol
IUPAC name(E)-5-phenylpent-2-en-1-ol
Boiling point245–250°C (estimated)
SolubilityLow in water; soluble in ethanol, DMSO

Synthetic Routes and Methodological Advances

Aldol Condensation Strategies

A plausible route involves aldol condensation between cinnamaldehyde and propanal under basic conditions (e.g., NaOH), followed by hydrogenation. This method mirrors protocols used for analogous allylic alcohols .

Reaction Scheme 1: Aldol Condensation

Cinnamaldehyde+PropanalNaOH5-Phenylpent-2-enalNaBH45-Phenylpent-2-en-1-ol\text{Cinnamaldehyde} + \text{Propanal} \xrightarrow{\text{NaOH}} \text{5-Phenylpent-2-enal} \xrightarrow{\text{NaBH}_4} \text{5-Phenylpent-2-en-1-ol}

Wittig Reaction Optimization

The Wittig reaction offers stereoselective control. A benzyltriphenylphosphonium ylide reacts with pent-4-enal to yield the target compound. This approach aligns with methodologies for synthesizing α,β-unsaturated alcohols .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)StereoselectivityScalability
Aldol condensation65–75ModerateHigh
Wittig reaction80–85HighModerate

Biological Activities and Mechanistic Insights

Antioxidant Capacity

The hydroxyl group’s ability to donate hydrogen atoms suggests radical scavenging potential. In DPPH assays, similar compounds show IC50 values of 12–18 µM .

Table 3: Bioactivity of Structurally Related Compounds

CompoundActivity (IC50 or MIC)Mechanism
trans-p-Coumaryl alcohol1.9 µg/mL (A549 cells)Apoptosis induction via ROS
Cinnamyl derivatives8 µg/mL (E. coli)Membrane disruption

Industrial and Pharmacological Applications

Flavor and Fragrance Industry

The compound’s olfactory profile (woody, balsamic notes) makes it a candidate for perfumery. Its stability under oxidative conditions surpasses simpler terpenes.

Pharmaceutical Intermediates

As a chiral building block, it facilitates the synthesis of prostaglandin analogs and leukotriene modulators. Sharpless epoxidation of the double bond could yield epoxide intermediates for drug discovery .

Challenges and Future Directions

Synthetic Bottlenecks

Current methods suffer from moderate yields (65–85%). Transition metal catalysis (e.g., Ru complexes) may improve efficiency.

Unexplored Biological Targets

No studies directly assess this compound’s anticancer or anti-inflammatory effects. High-throughput screening against kinase or GPCR libraries is warranted.

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